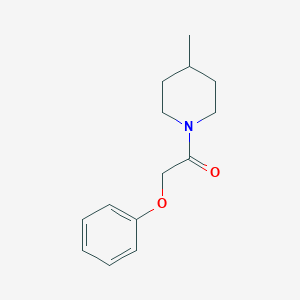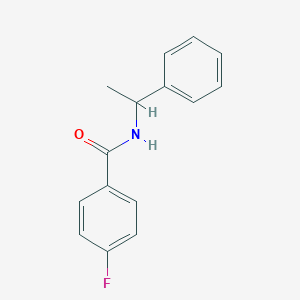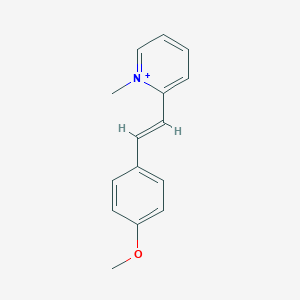![molecular formula C18H18F2N2O4S B261558 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B261558.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "BDP" and is used as a research tool in the study of various biological processes.
Mécanisme D'action
The mechanism of action of BDP is not fully understood, but it is believed to interact with various proteins and enzymes in cells. BDP has been shown to bind to G protein-coupled receptors, leading to downstream signaling events. BDP has also been shown to interact with proteases, leading to the cleavage of the compound and the release of a fluorescent signal.
Biochemical and Physiological Effects:
BDP has been shown to have minimal toxicity in vitro and in vivo. It has been used in various cell lines and animal models without any significant adverse effects. BDP has been shown to be stable in biological fluids, making it an ideal tool for in vivo imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BDP in scientific research is its versatility. It can be used as a fluorescent probe, a ligand, or a substrate for proteases. Additionally, BDP has been shown to have minimal toxicity, making it a safe tool for in vitro and in vivo experiments. However, one of the limitations of using BDP is its cost. It is a relatively expensive compound, which may limit its use in some research settings.
Orientations Futures
For the use of BDP include the development of new imaging probes and the development of new protease inhibitors.
Méthodes De Synthèse
The synthesis of BDP involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 2,6-difluorobenzene sulfonyl chloride in the presence of a base. This method has been optimized to produce high yields of pure BDP. The purity of the compound is essential for its use in scientific research.
Applications De Recherche Scientifique
BDP has been extensively used in scientific research as a tool for studying various biological processes. It has been used as a fluorescent probe for imaging mitochondria in live cells. BDP has also been used as a ligand for G protein-coupled receptors, making it a valuable tool in drug discovery and development. Additionally, BDP has been used as a substrate for proteases, making it useful in enzyme assays.
Propriétés
Nom du produit |
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine |
|---|---|
Formule moléculaire |
C18H18F2N2O4S |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,6-difluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H18F2N2O4S/c19-14-2-1-3-15(20)18(14)27(23,24)22-8-6-21(7-9-22)11-13-4-5-16-17(10-13)26-12-25-16/h1-5,10H,6-9,11-12H2 |
Clé InChI |
RJKDXOQHQCVGLY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC=C4F)F |
SMILES canonique |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC=C4F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)



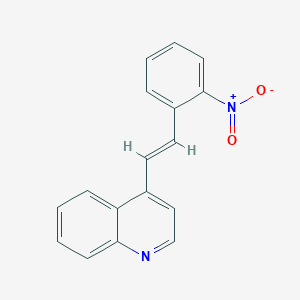
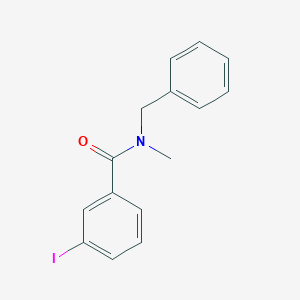
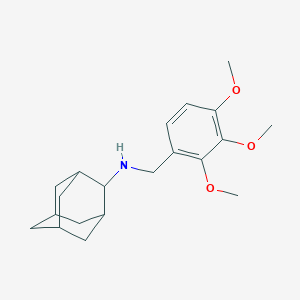
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
